2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt
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Overview
Description
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is a unique polycarboxylic acid with a molecular formula of C21H34K2O4 and a molecular weight of 428.689 g/mol . This compound is known for its applications in various industrial and scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt typically involves the reaction of cyclohexene with octanoic acid under specific conditions to introduce the carboxyl and hexyl groups . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the pure dipotassium salt .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents and soaps due to its surfactant properties.
Mechanism of Action
The mechanism by which 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt exerts its effects involves interactions with specific molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hexyl group may interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, potassium salt (1:1)
- 5(or 6)-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, diethanolamine salt
Uniqueness
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is unique due to its dipotassium salt form, which enhances its solubility and reactivity compared to its monopotassium or diethanolamine counterparts. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
CAS No. |
66375-37-9 |
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Molecular Formula |
C21H34K2O4 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
WEHLQEBKDGJWEI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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